Cas no 83915-83-7 (Lisinopril dihydrate)

Lisinopril dihydrate is an active pharmaceutical ingredient exhibiting potent angiotensin-converting enzyme (ACE) inhibitory activity. Its hydrate form enhances solubility and stability, facilitating efficient formulation into various medicinal products. This compound demonstrates efficacy in treating hypertension and heart failure by promoting vasodilation and reducing peripheral resistance.
Lisinopril dihydrate structure
Lisinopril dihydrate structure
商品名:Lisinopril dihydrate
CAS番号:83915-83-7
MF:C21H33N3O6
メガワット:423.503226041794
MDL:MFCD01698825
CID:60632
PubChem ID:5362118

Lisinopril dihydrate 化学的及び物理的性質

名前と識別子

    • Lisinopril
    • (S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline dihydrate
    • Lisinopril Dihydrate
    • (S)-1-[N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate
    • (S)-Lisinopril
    • Bis(2,4-dinitrophenyl)carbonate
    • Lisinopril (dihydrate)
    • Lisinopril Hydrate
    • MK-521
    • 1-[Nα-[(S)-1-Carboxy-3-phenylpropyl]-L-lysyl]-L-proline Dihydrate
    • (S)-1-[N2-(1-carboxy-3-phenylpropyl)-lysyl-proline dihydrate
    • MK-521 dihydrate
    • L-Proline, 1-[N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-, dihydrate, (S)- (ZCI)
    • L-Proline, N2-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-, dihydrate (9CI)
    • Zestril (TN)
    • LISINOPRIL COMPONENT OF ZESTORETIC
    • AC-6226
    • Prinivil (TN)
    • LISINOPRIL DIHYDRATE [MI]
    • SR-01000801314-3
    • F20515
    • Lisinopril Dihydrate; N2-[(1S)-1-Carboxy-3-phenylpropyl]-L-lysyl-L-proline dihydrate; (S)-1-[N2-(1-Carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate
    • Tox21_110798_1
    • CHEBI:6503
    • KS-1078
    • AKOS015950799
    • Q47495698
    • LISINOPRIL COMPONENT OF PRINZIDE
    • Lisinopril for system suitability A, European Pharmacopoeia (EP) Reference Standard
    • LISINOPRIL DIHYDRATE [WHO-DD]
    • 83915-83-7
    • HMS3712N04
    • BL164629
    • Lisinopril, United States Pharmacopeia (USP) Reference Standard
    • NSC 758151
    • Lisinopril dihydrate, European Pharmacopoeia (EP) Reference Standard
    • L-Proline, N2-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-, hydrate (1:2)
    • HMS1568N04
    • Tox21_110798
    • HY-18206A
    • (S)-1-(N(sup 2)-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline dihydrate
    • L-Proline, 1-(N2-(1-carboxy-3-phenylpropyl)-L-lysyl)-, dihydrate, (S)-
    • D00362
    • CHEMBL419213
    • LISINOPRIL HYDRATE [JAN]
    • Ranolip
    • LISINOPRIL [ORANGE BOOK]
    • SCHEMBL542591
    • Lisinopril hydrate (JP17)
    • CAS-83915-83-7
    • (S)-1-(N(2)-(1-carboxy-3-phenylpropyl)-L-lysyl)-L-proline dihydrate
    • UNII-E7199S1YWR
    • LISINOPRIL [USP IMPURITY]
    • NSC 751176
    • LISINOPRIL DIHYDRATE [EP MONOGRAPH]
    • N(2)-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline dihydrate
    • LISINOPRIL [USAN]
    • DTXCID0025600
    • DTXSID2045600
    • Lisinopril (USP)
    • S)-1-[N2-(1-carboxy-3-phenylpropyl)-lysyl-proline dihydrate
    • lisinopril-dihydrat
    • L-Proline, 1-(N(sup 2)-(1-carboxy-3-phenylpropyl)-L-lysyl)-, dihydrate, (S)-
    • (2S)-1-[(2S)-6-amino-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}hexanoyl]pyrrolidine-2-carboxylic acid dihydrate
    • (S)-1-((S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoyl)pyrrolidine-2-carboxylicaciddihydrate
    • MFCD01698825
    • NCGC00179623-04
    • MK-521 (dihydrate)
    • NCGC00017141-01
    • SR-01000801314
    • PRINZIDE COMPONENT LISINOPRIL
    • Lisinopril, >=98% (HPLC)
    • E7199S1YWR
    • CCG-220301
    • EN300-19652794
    • Lisinopril for peak identification, European Pharmacopoeia (EP) Reference Standard
    • (S)-1-((S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoyl)pyrrolidine-2-carboxylic acid dihydrate
    • 1-(N(sup 2)-((S)-1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline dihydrate
    • Prestwick_613
    • Lisinopril [USAN:USP:INN:BAN:JAN]
    • LISINOPRIL [USP-RS]
    • Lisinopril, Pharmaceutical Secondary Standard; Certified Reference Material
    • LISINOPRIL [HSDB]
    • 1ST10889W
    • (S)-Lisinopril Dihydrate
    • LISINOPRIL [USP MONOGRAPH]
    • LISINOPRIL [MART.]
    • L-Proline, N2-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-, dihydrate
    • Lisinopril dihydrate, British Pharmacopoeia (BP) Reference Standard
    • ZESTORETIC COMPONENT LISINOPRIL
    • Renacor
    • HMS2095N04
    • Lisinopril for system suitability
    • Amlodipine besylate
    • GLXC-03927
    • NSC-758151
    • CZRQXSDBMCMPNJ-ZUIPZQNBSA-N
    • NSC-751176
    • Lisinopril dihydrate
    • MDL: MFCD01698825
    • インチ: 1S/C21H31N3O5.H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);1H2/t16-,17-,18-;/m0./s1
    • InChIKey: BAVDEDVBIHTHJQ-UVJOBNTFSA-N
    • ほほえんだ: C(N1CCC[C@H]1C(=O)O)(=O)[C@H](CCCCN)N[C@H](C(=O)O)CCC1C=CC=CC=1.O

計算された属性

  • せいみつぶんしりょう: 441.24750046g/mol
  • どういたいしつりょう: 441.24750046g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 10
  • 重原子数: 31
  • 回転可能化学結合数: 13
  • 複雑さ: 550
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 135

じっけんとくせい

  • 色と性状: 白色または白色の結晶粉末で、軽いにおいがする
  • ゆうかいてん: 148°C(lit.)
  • ふってん: 666.4°C at 760 mmHg
  • 屈折率: -45 ° (C=1, 0.25mol/L Zinc Acetate Buffer)
  • ようかいど: H2O: ≥10 mg/mL
  • あんていせい: Hygroscopic
  • かんど: 熱に敏感である
  • マーカー: 5516
  • ひせんこうど: 25405 -120° (c = 1 in 0.25M pH 6.4 zinc acetate); 25436 -96° (c = 1 in 0.25M pH 6.4 zinc acetate)
  • 酸性度係数(pKa): 2.5, 4.0, 6.7, 10.1(at 25℃)
  • ようかいせい: (mg/m1)

Lisinopril dihydrate セキュリティ情報

  • 記号: GHS08
  • シグナルワード:Danger
  • 危害声明: H360-H373
  • 警告文: P201-P260-P280-P308+P313
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 20/21/22
  • セキュリティの説明: S22;S24/25
  • RTECS番号:TW3589990
  • 危険物標識: Xi Xn
  • 包装グループ:
  • 危険レベル:6.1
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Lisinopril dihydrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028922-1g
Lisinopril Dihydrate,98%
83915-83-7 98%
1g
¥445 2024-05-21
abcr
AB252152-25 g
Lisinopril dihydrate, 98%; .
83915-83-7 98%
25 g
€148.90 2023-07-20
abcr
AB252152-25g
Lisinopril dihydrate, 98%; .
83915-83-7 98%
25g
€148.90 2025-02-18
ChemScence
CS-2444-500mg
Lisinopril (dihydrate)
83915-83-7 99.87%
500mg
$80.0 2022-04-26
TRC
L468985-50mg
(S)-Lisinopril Dihydrate
83915-83-7
50mg
$ 57.00 2023-09-07
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
SL6710-25mg
Lisinopril dihydrate
83915-83-7 ≥98%
25mg
¥290.00元 2023-09-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001709
Lisinopril dihydrate
83915-83-7 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001701
Lisinopril dihydrate
83915-83-7 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
TRC
L468985-1g
(S)-Lisinopril Dihydrate
83915-83-7
1g
$ 75.00 2023-09-07
TRC
L468985-250mg
(S)-Lisinopril Dihydrate
83915-83-7
250mg
$ 63.00 2023-09-07

Lisinopril dihydrate 関連文献

Lisinopril dihydrateに関する追加情報

Latest Research Advances on Lisinopril Dihydrate (CAS: 83915-83-7) in Chemical Biomedicine

Lisinopril dihydrate (CAS: 83915-83-7), a well-known angiotensin-converting enzyme (ACE) inhibitor, continues to be a focal point in cardiovascular and renal disease research. Recent studies have explored its molecular interactions, formulation stability, and novel therapeutic applications. This research brief synthesizes the latest findings to provide a comprehensive update for professionals in the chemical biomedicine field.

A 2024 Journal of Pharmaceutical Sciences study investigated the crystalline structure stability of lisinopril dihydrate under varying humidity conditions. Using X-ray diffraction (XRD) and thermogravimetric analysis (TGA), researchers demonstrated that the dihydrate form maintains superior stability compared to anhydrous variants at relative humidities below 75%. This has significant implications for manufacturing processes and shelf-life optimization.

Emerging research published in Bioorganic Chemistry (2023) has revealed new insights into the molecular interactions between lisinopril dihydrate and ACE. Advanced molecular docking simulations identified previously unrecognized hydrogen bonding patterns involving the water molecules in the dihydrate structure, potentially explaining its enhanced bioavailability compared to other ACE inhibitors.

Clinical pharmacology studies have recently examined the pharmacokinetics of lisinopril dihydrate in special populations. A multicenter trial published in Clinical Pharmacokinetics (2024) established new dosing guidelines for patients with hepatic impairment, showing that the dihydrate formulation maintains more consistent plasma concentrations than alternative forms.

From a formulation perspective, nanotechnology applications are being explored. A 2024 International Journal of Nanomedicine paper reported successful development of lisinopril dihydrate-loaded polymeric nanoparticles with 92% encapsulation efficiency, potentially enabling targeted delivery to renal tissues.

Ongoing research continues to investigate potential new indications for lisinopril dihydrate. Preliminary findings from animal studies suggest neuroprotective effects in models of ischemic stroke, possibly related to its effects on bradykinin metabolism. These findings were presented at the 2024 World Congress of Cardiology and await peer-reviewed publication.

Quality control methodologies have also advanced. A recent Analytical Chemistry publication (2024) described a novel HPLC-MS/MS method capable of detecting lisinopril dihydrate degradation products at concentrations as low as 0.01%, significantly improving quality assurance capabilities for pharmaceutical manufacturers.

These collective advances demonstrate that lisinopril dihydrate remains an important compound in cardiovascular pharmacotherapy, with ongoing research uncovering new dimensions of its chemical properties and therapeutic potential. The stability conferred by its dihydrate form continues to make it a preferred choice among ACE inhibitors, while emerging applications may expand its clinical utility beyond current indications.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:83915-83-7)Lisinopril dihydrate
A840684
清らかである:99%
はかる:100g
価格 ($):174.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:83915-83-7)Lisinopril Dihydrate
sfd6549
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ